(Cyclododecylideneamino) 4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

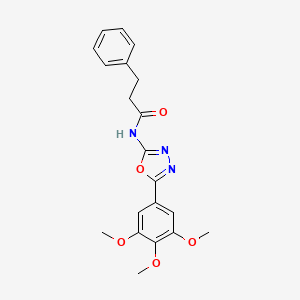

(Cyclododecylideneamino) 4-methoxybenzoate is a useful research compound. Its molecular formula is C20H29NO3 and its molecular weight is 331.456. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Spectroscopy and Photophysics Studies

- A study by Stalin and Rajendiran (2006) investigated the effects of solvents, buffer solutions of different pH, and β-cyclodextrin on the absorption and fluorescence spectra of 4-hydroxy-3-methoxybenzoic acid (Stalin & Rajendiran, 2006).

Glucosidase and Glycogen Phosphorylase Inhibitory Activities

- Research by Li et al. (2008) isolated compounds from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, and evaluated their glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).

Baclofen Antagonism in Spinal Cord

- A study by Beattie et al. (1989) explored the role of 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in antagonizing baclofen in the cat spinal cord (Beattie et al., 1989).

Enzyme Studies in Pseudomonas putida

- Bernhardt et al. (1973) studied the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system in Pseudomonas putida (Bernhardt et al., 1973).

Antidiabetic Constituents from Roylea cinerea

- Research by Bhatt et al. (2018) identified antidiabetic compounds from Roylea cinerea, including 4-methoxybenzo[b]azet-2(1H)-one, and evaluated their efficacy using in vitro and in vivo methods (Bhatt et al., 2018).

Flavor Molecule Encapsulation

- Hong, Oh, and Choy (2008) studied the encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release of flavor (Hong, Oh, & Choy, 2008).

作用機序

Target of Action

The primary targets of (Cyclododecylideneamino) 4-methoxybenzoate are the cytochrome P450 enzymes CYP199A2 and CYP199A4 . These enzymes, found in the Rhodopseudomonas palustris strains CGA009 and HaA2, share 86% sequence identity .

Mode of Action

The compound interacts with its targets through hydrophobic and hydrogen bond interactions . The methoxy group of the compound is located over the heme iron of the enzymes, which accounts for the high activity and selectivity of these enzymes for oxidative demethylation of the substrate . Mutagenesis studies on CYP199A4 highlight the involvement of hydrophobic (Phe185) and hydrophilic (Arg92, Ser95, and Arg243) amino acid residues in the binding of para-substituted benzoates by these enzymes .

Biochemical Pathways

The compound affects the oxidative demethylation pathway . The enzymes CYP199A2 and CYP199A4 catalyze the oxidative demethylation of the compound, leading to the formation of 4-hydroxybenzoate . This process is part of a larger catabolic pathway for the utilization of 4-methoxybenzoate .

Pharmacokinetics

The compound’s interaction with the cytochrome p450 enzymes suggests that it may be metabolized in a similar manner to other substrates of these enzymes .

Result of Action

The result of the compound’s action is the conversion of 4-methoxybenzoate to 4-hydroxybenzoate . This conversion is part of the compound’s role in the catabolic pathway for the utilization of 4-methoxybenzoate .

Action Environment

The action of this compound is influenced by environmental factors. For example, the presence of a chloride ion bound just inside the protein surface caps the entrance to the active site and protects the substrate and the heme from the external solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the ionic composition of the environment .

特性

IUPAC Name |

(cyclododecylideneamino) 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-23-19-15-13-17(14-16-19)20(22)24-21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOZHZBBQODBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)

![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B2374124.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)

![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)

![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)